molecular formula C8H8ClNO B1601424 5-Chloro-2,3-dihydro-benzofuran-3-ylamine CAS No. 769-21-1

5-Chloro-2,3-dihydro-benzofuran-3-ylamine

Cat. No.: B1601424
CAS No.: 769-21-1
M. Wt: 169.61 g/mol
InChI Key: YAWYQNCCQCICHI-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-benzofuran-3-ylamine (CAS 769-21-1; molecular formula C₈H₈ClNO) is a halogenated benzofuran derivative with a molecular weight of 169.61 g/mol . It features a fused benzofuran ring system substituted with a chlorine atom at the 5-position and an amine group at the 3-position. This compound is commonly utilized in medicinal chemistry and materials science due to its rigid bicyclic structure, which enhances binding affinity in receptor-ligand interactions .

Properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWYQNCCQCICHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549149
Record name 5-Chloro-2,3-dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-21-1
Record name 5-Chloro-2,3-dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Chloro-2,3-dihydro-benzofuran-3-ylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by a benzofuran ring with a chlorine atom at the 5-position and an amine group at the 3-position. The synthesis typically involves the bromination of 2,3-dihydro-benzofuran followed by amination to introduce the amine group. The presence of the chlorine atom significantly influences its chemical reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effectiveness against various pathogens, including fungi and bacteria. Specifically, benzofuran derivatives with electron-withdrawing groups showed enhanced antifungal activity against Candida albicans .

2. Anticancer Properties

Benzofuran derivatives have been explored for their potential as anticancer agents. The mechanism often involves the inhibition of enzymes critical for cancer cell proliferation. For instance, studies have shown that certain benzofuran compounds can target specific pathways involved in tumor growth, leading to reduced viability of cancer cells .

3. Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented, suggesting that this compound may possess similar effects. For example, a series of related compounds were evaluated for their ability to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding: The amine group can form hydrogen bonds with biological macromolecules.
  • Halogen Bonding: The chlorine atom may participate in halogen bonding interactions, enhancing binding affinity to target proteins or enzymes.

These interactions can modulate the activity of enzymes and receptors involved in disease processes.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameKey DifferencesBiological Activity
5-Bromo-2,3-dihydro-benzofuran-3-ylamineBromine instead of chlorineAntimicrobial and anticancer potential
5-Chloro-2-methyl-2,3-dihydrobenzofuran-3-amineLacks additional substituentsLimited biological data available
7-Fluoro-2-methyl-2,3-dihydrobenzofuran-3-amineFluorine substituent instead of chlorinePotential antiviral activity noted

This table illustrates how variations in substituents affect biological activity and highlights the unique position of this compound within this structural class.

Case Studies

Several case studies have explored the biological effects of benzofuran derivatives:

  • Anticancer Study: A study demonstrated that a related compound inhibited cell proliferation in breast cancer cell lines by targeting specific signaling pathways .
  • Antimicrobial Evaluation: In vitro tests showed that certain benzofuran derivatives exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting potential for developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2,3-dihydro-benzofuran-3-ylamine has been investigated for its potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting various diseases.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by interacting with sigma receptors. Activation of these receptors has been associated with apoptosis in cancer cells, suggesting a potential therapeutic application against certain types of cancer .
  • Antimicrobial Properties : Research has shown that benzofuran derivatives possess antimicrobial activity. This compound is believed to disrupt bacterial cell membranes or interfere with metabolic pathways, leading to inhibition of bacterial growth .

Biological Research

The biological activities of this compound have been explored in various studies:

  • Sigma Receptor Modulation : A study demonstrated that compounds similar to this one could induce apoptosis in cancer cell lines through sigma receptor modulation, highlighting its potential role in cancer therapy .
  • Antimicrobial Screening : Comparative studies have shown significant inhibition against Gram-positive bacteria, which is attributed to its structural characteristics that allow for effective interaction with bacterial components .

Case Study 1: Anticancer Potential

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing chlorine atom at position 5 activates the aromatic ring for nucleophilic substitution. This reactivity is enhanced by the electron-deficient nature of the benzofuran system.

Reaction TypeReagents/ConditionsMajor ProductsMechanistic Insight
Chlorine Replacement Alkoxides (e.g., NaOCH₃), amines, or thiols under basic conditions5-Substituted derivatives (e.g., methoxy, amino, or thioether analogs)Chlorine acts as a leaving group, with substitution occurring para to the furan oxygen .

Studies on chlorinated benzofurans demonstrate that electron-withdrawing groups like chlorine significantly improve reaction rates in nucleophilic substitutions, particularly in positions ortho/para to the substituent .

Oxidation Reactions

The dihydrobenzofuran ring and amine group are susceptible to oxidation under specific conditions:

Reaction TypeReagents/ConditionsMajor ProductsNotes
Ring Oxidation KMnO₄ or CrO₃ in acidic mediaFully aromatic benzofuran derivativesPartial saturation of the furan ring is eliminated, forming a planar aromatic system.
Amine Oxidation H₂O₂ or O₂ in catalytic metal complexesNitro or hydroxylamine derivativesSecondary amines typically oxidize to nitroso or hydroxylamine intermediates.

Oxidation of analogous dihydrobenzofurans yields quinones or hydroxylated products, depending on the oxidizing agent .

Reduction Pathways

The amine and dihydrofuran moieties can undergo reduction:

Reaction TypeReagents/ConditionsMajor ProductsApplication
Amine Reduction LiAlH₄ or NaBH₄ in anhydrous etherSecondary amine remains intactReductive stability suggests utility in synthetic intermediates.
Ring Hydrogenation H₂/Pd-C in ethanolTetrahydrobenzofuran analogsComplete saturation of the furan ring enhances solubility .

Reduction is less common for secondary amines but critical for modifying the furan ring’s electronic properties.

Amine-Functional Group Interactions

The amine group participates in characteristic reactions:

Reaction TypeReagents/ConditionsMajor ProductsBiological Relevance
Acylation Acetyl chloride or anhydridesAmides (e.g., N-acetyl derivatives)Amide formation is pivotal in prodrug design .
Schiff Base Formation Aldehydes/ketones in acidic conditionsImine derivativesImines are intermediates in bioactive molecule synthesis.

The amine’s hydrogen-bonding capacity also influences interactions with biological targets, contributing to antimicrobial and anticancer activities observed in related compounds .

Comparative Reactivity of Analogous Compounds

A comparison with structurally similar compounds highlights the unique reactivity of 5-chloro substitution:

CompoundKey Reactivity Differences
5-Bromo-2,3-dihydro-benzofuran-3-ylamineBromine’s larger size slows substitution kinetics vs. chlorine.
2,3-Dihydro-benzofuran-3-amineLacks chlorine, reducing electrophilic activation.
5-Nitro-2,3-dihydro-benzofuran-3-ylamineStronger electron withdrawal enhances substitution rates.

Chlorine’s balance of electronegativity and steric accessibility optimizes reactivity for synthetic applications .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

The most direct analogs of 5-Chloro-2,3-dihydro-benzofuran-3-ylamine are its halogen-substituted counterparts. A key example is 5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride (CAS 885280-79-5; C₈H₈BrNO, molecular weight 214.06 g/mol) . The substitution of chlorine with bromine introduces significant differences:

Property 5-Chloro Derivative 5-Bromo Derivative
Molecular Weight 169.61 g/mol 214.06 g/mol
Halogen Atomic Radius 0.99 Å (Cl) 1.14 Å (Br)
Electronegativity 3.16 (Cl) 2.96 (Br)
Purity (Commercial) ≥98% ≥96%

Key Findings :

  • The bromo derivative’s higher molecular weight may influence pharmacokinetic properties, such as metabolic stability and membrane permeability, in biological applications.

Functional Group Modifications

Such modifications eliminate the amine’s nucleophilic character, shifting applications toward materials science (e.g., polymer precursors) rather than bioactive molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
5-Chloro-2,3-dihydro-benzofuran-3-ylamine

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